2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol

Description

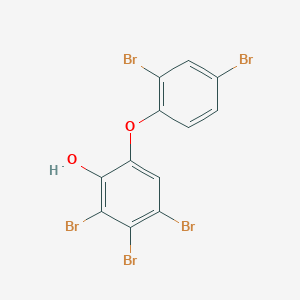

2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol (CAS RN: 80246-24-8) is a polybrominated phenoxyphenol with the molecular formula C₁₂H₅Br₅O₂ and an average molecular mass of 580.690 Da . It features a central phenol ring substituted with three bromine atoms at positions 2, 3, and 4, and a phenoxy group at position 6. The phenoxy group itself is further brominated at positions 2' and 4'. This compound is structurally related to marine-derived brominated phenols, which are often isolated from sponges (e.g., Dysidea granulosa) or their symbiotic cyanobacteria . Such compounds are of significant interest due to their broad-spectrum antimicrobial and antiviral activities, though cytotoxicity remains a concern .

Structure

3D Structure

Properties

CAS No. |

80246-24-8 |

|---|---|

Molecular Formula |

C12H5Br5O2 |

Molecular Weight |

580.7 g/mol |

IUPAC Name |

2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol |

InChI |

InChI=1S/C12H5Br5O2/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)11(17)12(9)18/h1-4,18H |

InChI Key |

FSIJSYKTNOYMTQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions . The exact synthetic route may vary depending on the desired yield and purity of the compound.

Industrial Production Methods

it is likely that large-scale synthesis would involve similar bromination reactions with optimization for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: Catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin.

Reduction: Degradation by Bacillus sp.

Substitution: Involves the replacement of bromine atoms with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iron (III) porphyrin catalysts, and microbial strains capable of reductive bromination . Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative degradation may yield various brominated phenol derivatives, while reductive bromination can lead to debrominated phenol compounds .

Scientific Research Applications

Chemistry

2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol serves as a reagent in organic synthesis and is utilized as a model compound for studying the properties of brominated phenols. It is instrumental in exploring reaction mechanisms involving substitution and oxidation reactions.

This compound has been extensively studied for its antibacterial and anticancer properties:

- Antibacterial Activity:

- Demonstrates effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic functions.

- Anticancer Potential:

- Exhibits cytotoxic effects on cancer cell lines. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study indicated that treatment with this compound led to significant reductions in cell viability in Jurkat J16 and Ramos cell lines after 24 and 72 hours of exposure .

Environmental Applications

Research indicates that compounds similar to this compound are found in marine organisms and may play roles in chemical communication or defense mechanisms against predators .

Case Study 1: Anticancer Activity

A study published in Marine Drugs evaluated the anticancer effects of various brominated phenolic compounds, including this compound. The MTT assay demonstrated a dose-dependent decrease in cell viability across multiple cancer cell lines (Jurkat J16, Ramos) with significant statistical differences observed at p < 0.01 .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, the compound was tested against several bacterial strains. Results showed that it effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The study highlighted its potential use as an alternative therapeutic agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol involves:

Bacterial Uptake: Mediated by phosphotransferase systems such as scrA and mtlA in MRSA.

Antibacterial Activity: Disrupts bacterial cell membranes and inhibits essential cellular processes.

Anticancer Activity: Induces apoptosis in cancer cells through pathways that are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The biological activity of brominated phenoxyphenols is highly dependent on the number and positions of bromine atoms. Below is a comparison of key structural and pharmacological properties:

Key Observations :

- Bromine Position : Additional bromines on the A-ring (e.g., 3,4,5,6-tetrabromo in 2b) increase molecular weight and lipophilicity, enhancing membrane permeability but also cytotoxicity .

- Biofilm Activity : Compounds with fewer bromines (e.g., 2-bromo-PP) exhibit moderate cytotoxicity (CC₅₀: 4.19 µM) while maintaining biofilm disruption .

- Antiviral Potency : Bromination at positions 3,4,5 (1d) correlates with stronger HBV core promoter inhibition (IC₅₀: 0.23 µM) compared to derivatives with fewer bromines .

Pharmacological Activity

Antimicrobial Efficacy: this compound (inferred from structural analogs): Likely effective against gram-positive (e.g., MRSA) and gram-negative pathogens (e.g., Pseudomonas aeruginosa), with activity against biofilm-incorporated cells due to its high bromination enhancing membrane interaction . Resistance Mechanism: Brominated phenoxyphenols induce resistance via downregulation of bacterial EIIBC transporters (e.g., scrA, mtlA), reducing compound uptake. This mechanism is conserved across analogs .

Antiviral Activity: Compared to 3,5-dibromo-2-(2',4'-dibromophenoxy)phenol (IC₅₀: 2.3 µM), the target compound’s additional bromine may improve HBV inhibition but at the cost of higher cytotoxicity (CC₅₀ likely <10 µM) .

Cytotoxicity :

- Higher bromination (e.g., 3,4,5,6-tetrabromo in 2b) correlates with reduced selectivity (SI: 12.8 vs. 18.2 for less brominated analogs) .

Biological Activity

2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol is a brominated phenolic compound recognized for its significant biological activities, particularly in antibacterial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple bromine substitutions on the phenolic structure, which contribute to its biological effectiveness. The specific arrangement of bromine atoms enhances its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. It has been shown to be effective against various pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential enzymes necessary for bacterial survival.

Anticancer Activity

The compound also demonstrates significant anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines, such as:

- Jurkat (T-cell leukemia)

- Ramos (B-cell lymphoma)

In vitro assays revealed IC50 values ranging from 1.61 to 2.95 μM after 72 hours of treatment, indicating its effectiveness in reducing cell viability in cancerous cells .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Antibacterial Mechanism : The compound disrupts the integrity of bacterial cell membranes and inhibits key metabolic enzymes.

- Anticancer Mechanism : It triggers apoptotic pathways through the activation of caspases and modulation of mitochondrial functions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various brominated phenolic compounds against MRSA. The results indicated that this compound showed a minimum inhibitory concentration (MIC) significantly lower than other tested compounds, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study assessing the cytotoxic effects of several compounds on leukemia cell lines, this compound was identified as one of the most effective agents. The compound was further analyzed for its effects on normal peripheral blood mononuclear cells to evaluate safety profiles. The findings suggested minimal toxicity towards healthy cells while effectively targeting cancerous cells .

Data Tables

| Activity Type | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Antibacterial | MRSA | < 1 µg/mL |

| E. coli | < 1 µg/mL | |

| Pseudomonas aeruginosa | < 1 µg/mL | |

| Anticancer | Jurkat (T-cell leukemia) | 1.61 - 2.95 μM |

| Ramos (B-cell lymphoma) | 1.61 - 2.95 μM |

Q & A

Basic Research: What are the key synthetic pathways for preparing 2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol?

Methodological Answer:

The synthesis typically involves bromination of a phenolic precursor. A common approach is sequential electrophilic aromatic substitution (EAS) using bromine (Br₂) or HBr in the presence of a Lewis acid catalyst (e.g., FeBr₃). For example:

Precursor selection : Start with 2,4-dibromophenol or a partially brominated phenol derivative.

Phenoxy group introduction : Coupling via Ullmann condensation or nucleophilic aromatic substitution (NAS) under basic conditions.

Final bromination : Optimize temperature (60–80°C) and stoichiometry to achieve regioselective bromination at positions 2, 3, and 4 .

Key validation : Monitor reaction progress via TLC or GC-MS, and confirm regiochemistry using /-NMR or X-ray crystallography.

Advanced Research: How can computational modeling optimize bromination selectivity in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the electron density distribution in the phenolic backbone, identifying reactive sites for bromination. Steps include:

Geometry optimization : Model the intermediate structures (e.g., mono- or di-brominated precursors).

Activation energy analysis : Compare transition states for bromination at competing positions (ortho vs. para to existing substituents).

Solvent effects : Simulate polar solvents (e.g., DCM) to assess their impact on reaction kinetics.

Data contradiction : Experimental vs. theoretical results may diverge due to steric hindrance not fully captured in simplified models. Cross-validate with kinetic isotope effect (KIE) studies .

Basic Research: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Mass spectrometry (HRMS) : Confirm molecular weight (580.687 g/mol) and isotopic pattern (Br signature) .

- NMR : Use -NMR to identify aromatic protons (downfield shifts for Br-substituted positions) and -NMR for carbon skeleton confirmation.

- IR spectroscopy : Detect phenolic O–H stretch (~3200 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹).

Validation : Compare with reference spectra of structurally analogous bromophenols (e.g., 2,4,6-tribromophenol) .

Advanced Research: How does this compound interact with biological macromolecules (e.g., enzymes or DNA)?

Methodological Answer:

- In silico docking : Use AutoDock Vina to model binding affinities with cytochrome P450 enzymes or estrogen receptors.

- In vitro assays :

- Fluorescence quenching : Measure binding constants with human serum albumin (HSA) via Stern-Volmer plots.

- DNA interaction : Employ ethidium bromide displacement assays to assess intercalation or groove binding.

Contradiction alert : Discrepancies between computational predictions and experimental binding data may arise due to solvent accessibility or dynamic conformational changes .

Basic Research: What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; monitor via HPLC for debromination products (e.g., di- or mono-brominated derivatives).

- Biodegradation : Use soil microcosms with Sphingomonas spp. to assess aerobic degradation rates.

- Hydrolysis : Test stability in acidic/basic conditions (pH 3–10) at 25–50°C.

Key data : Half-life in marine sediment (>6 months) suggests high persistence; debromination intermediates may retain toxicity .

Advanced Research: How to resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Meta-analysis : Compile LC₅₀/EC₅₀ values from zebrafish embryo assays (OECD TG 236) and Daphnia magna studies.

- Dose-response modeling : Use PROAST software to assess threshold effects and hormesis.

- Confounding factors : Control for impurities (e.g., residual Br₂ or HBr) via ICP-MS quantification.

Resolution : Discrepancies often stem from differing exposure matrices (freshwater vs. seawater) or organism life stages .

Basic Research: What are the thermal stability and decomposition products of this compound?

Methodological Answer:

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition onset (~200–250°C).

- Pyrolysis-GC/MS : Analyze gaseous products (e.g., HBr, dibenzofurans) at 500°C.

Safety note : Decomposition releases corrosive HBr; use scrubbers in lab-scale experiments .

Advanced Research: How to design a structure-activity relationship (SAR) study for brominated phenol derivatives?

Methodological Answer:

Parameter selection : LogP, polar surface area (PSA), and Br count as independent variables.

Biological endpoints : Measure EC₅₀ for endocrine disruption (YES assay) or cytotoxicity (MTT assay).

Multivariate regression : Use PLS or Random Forest models to correlate descriptors with activity.

Insight : Higher bromination correlates with increased hydrophobicity and bioaccumulation potential but may reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.